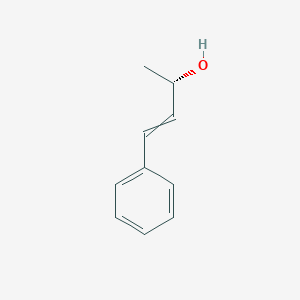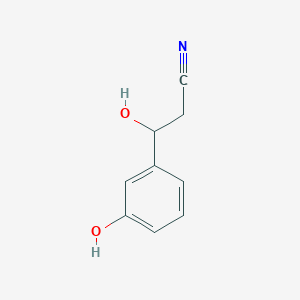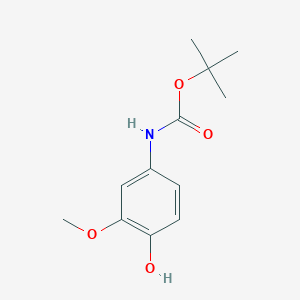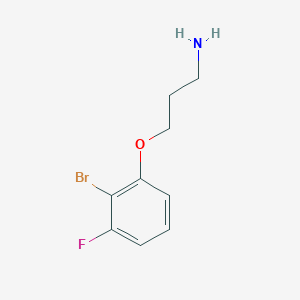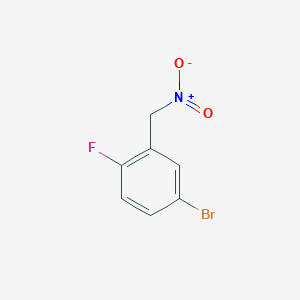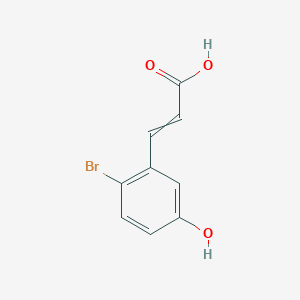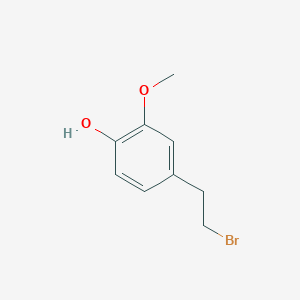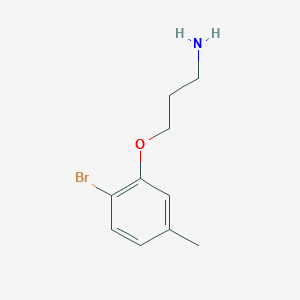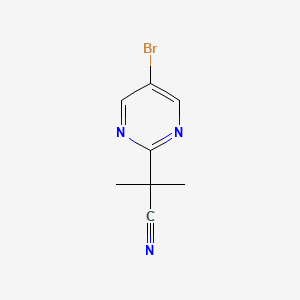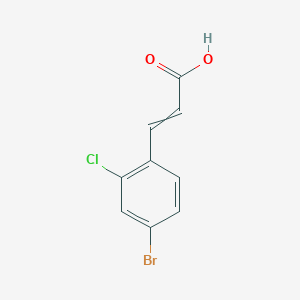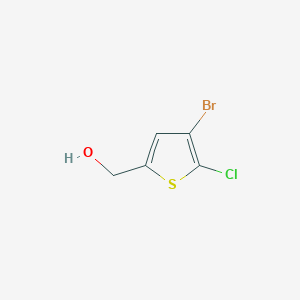
(4-Bromo-5-chlorothiophen-2-yl)methanol
Overview
Description
(4-Bromo-5-chlorothiophen-2-yl)methanol is a chemical compound with the molecular formula C_7H_5BrClOS. It is a derivative of thiophene, featuring bromine and chlorine atoms on the thiophene ring and a hydroxymethyl group attached to the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Thiophene: The compound can be synthesized by the halogenation of thiophene. Initially, thiophene is reacted with bromine and chlorine in the presence of a catalyst to introduce the bromine and chlorine atoms onto the thiophene ring.
Hydroxylation: The hydroxymethyl group can be introduced by reacting the halogenated thiophene with formaldehyde in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and hydroxylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 4-Bromo-5-chlorothiophen-2-carboxylic acid.
Reduction: 4-Bromo-5-chlorothiophen-2-ylmethane.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-5-chlorothiophen-2-yl)methanol is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (4-Bromo-5-chlorothiophen-2-yl)methanol exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.
Comparison with Similar Compounds
4-Bromo-2-chlorothiophen-2-ylmethanol: Similar structure but different positions of halogens.
5-Bromo-2-chlorothiophen-2-ylmethanol: Similar structure but different positions of halogens.
2-Bromo-5-chlorothiophen-2-ylmethanol: Similar structure but different positions of halogens.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and serve as a precursor in drug synthesis highlights its importance in the field of chemistry and beyond.
Properties
IUPAC Name |
(4-bromo-5-chlorothiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClOS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWNOHJYKKXYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

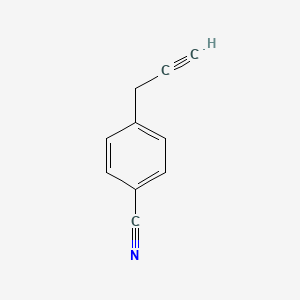
![methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)
